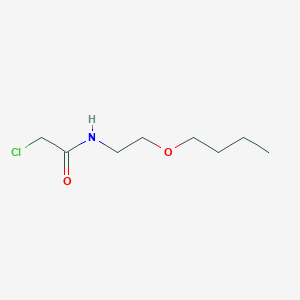
2H-Tetrazole, 5-(3-bromopropyl)-
Overview
Description
2H-Tetrazole, 5-(3-bromopropyl)- is a derivative of tetrazole, a five-membered ring compound containing four nitrogen atoms and one carbon atom. It plays a significant role in medicinal and pharmaceutical applications .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . Various synthetic approaches to tetrazole derivatives involve the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, and isocyanides .Molecular Structure Analysis
Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reactions with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
Tetrazole shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . Tetrazole dissolves in water, acetonitrile, etc .Scientific Research Applications
Color Tuning in Iridium Complexes
The synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands demonstrate the essential role of ancillary tetrazolate ligands, such as 5-bromo-2-(1H-tetrazol-5-yl)pyridine, in color tuning of iridium complexes. These complexes exhibit a wide span of redox and emission properties, enabling their potential application in organic light-emitting devices and biological labeling through emission color tuning (Stagni et al., 2008).
Multicomponent Reactions for Tetrazole Derivatives
Tetrazole derivatives, critical to medicinal chemistry and drug design for their bioisosterism to carboxylic acids and metabolic stability, benefit from multicomponent reaction (MCR) chemistry. MCR offers a convergent approach to diverse tetrazole scaffolds, enhancing novelty, diversity, and complexity in synthetic chemistry (Neochoritis et al., 2019).
Tetrazole Coordination Polymers
In situ hydrothermal synthesis of tetrazole coordination polymers reveals their potential in creating complexes with interesting chemical and physical properties such as second harmonic generation, fluorescence, and ferroelectric behaviors. This synthesis method not only helps understand the role of metal species in tetrazole compound synthesis but also opens avenues for applications in organic synthesis and material science (Zhao et al., 2008).
Advances in Tetrazole Synthesis
Recent advancements in the synthesis of 5-substituted 1H-tetrazoles have focused on developing more efficient and eco-friendly methods. These tetrazoles are crucial in medicinal chemistry, serving as bioisosteric replacements for carboxylic acids in various clinical drugs. The continuous effort in improving synthesis methods underscores the tetrazole moiety's significance in drug development (Mittal & Awasthi, 2019).
Functionalization of Tetrazoles
The synthesis and functionalization of 5-substituted tetrazoles are highlighted for their applications across organic chemistry, coordination chemistry, and medicinal chemistry. These derivatives play a significant role as intermediates in synthesizing other heterocycles and activators in oligonucleotide synthesis. Their functionalization, particularly in medicinal chemistry, involves creating non-classical bioisosteres of carboxylic acids, showcasing their importance in drug design (Roh et al., 2012).
Tetrazole-based Ester Hydrolysis Catalysts
Tetrazole derivatives have been explored as powerful ester-cleaving reagents, with specific derivatives showing enhanced nucleophilicity and catalytic properties in ester hydrolysis at neutral pH. This application demonstrates tetrazole's utility beyond traditional areas, contributing to bioorganic chemistry and enzymatic reaction studies (Bhattacharya & Vemula, 2005).
Safety And Hazards
Future Directions
Tetrazoles and their derivatives have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Future research could focus on exploring these activities further and developing new tetrazole-based drugs .
properties
IUPAC Name |
5-(3-bromopropyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN4/c5-3-1-2-4-6-8-9-7-4/h1-3H2,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPVRXXOYPODNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NNN=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Tetrazole, 5-(3-bromopropyl)- | |
CAS RN |
868600-66-2 | |
| Record name | 5-(3-bromopropyl)-1H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



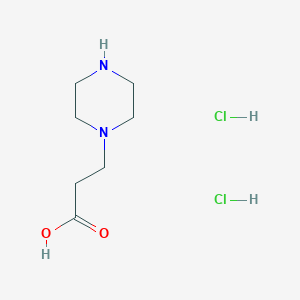
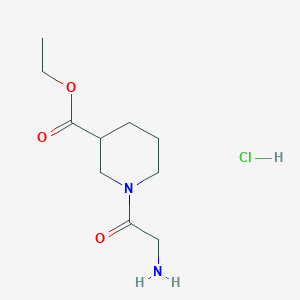

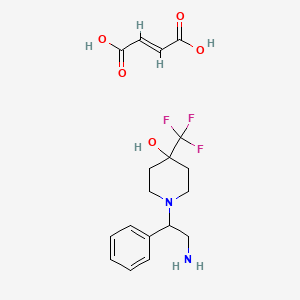

![1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B1522099.png)
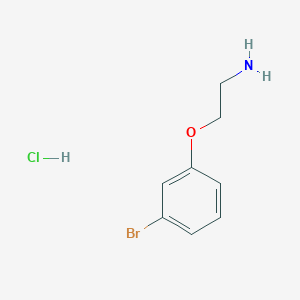
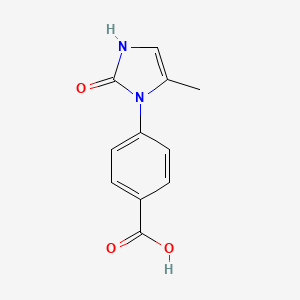

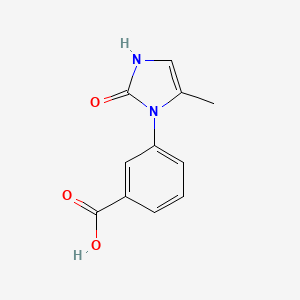
![1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B1522108.png)
